molecular formula C7H5ClF2O2S B1411475 2,5-Difluoro-3-methylbenzenesulfonyl chloride CAS No. 1803825-42-4

2,5-Difluoro-3-methylbenzenesulfonyl chloride

Cat. No.: B1411475
CAS No.: 1803825-42-4
M. Wt: 226.63 g/mol
InChI Key: UGTFTONSJFYSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-3-methylbenzenesulfonyl chloride is a fluorinated and methyl-substituted aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis and medicinal chemistry research. This reagent is characterized by a sulfonyl chloride (-SO₂Cl) functional group, which is highly reactive toward nucleophiles, enabling the efficient preparation of a diverse array of sulfonamide and sulfonate derivatives . The presence of both fluorine atoms and a methyl group on the benzene ring influences the compound's electron density and can enhance its reactivity; notably, ortho-alkyl substituents have been experimentally shown to accelerate nucleophilic substitution reactions at the sulfonyl center . Its primary research application is in the synthesis of sulfonamides, a class of compounds with significant relevance in pharmaceutical and agrochemical development . The sulfonamide linkage is constructed by reacting this sulfonyl chloride with primary or secondary amines, typically in the presence of a base such as triethylamine or pyridine to absorb the generated hydrogen chloride . Researchers value this compound for creating targeted libraries of molecules, such as arylsulphonamides, which have been explored as potent inhibitors of biological targets like the pore-forming protein perforin . The fluorine atoms and methyl group offer opportunities for fine-tuning the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, making it a valuable tool for structure-activity relationship (SAR) studies . Attention: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2,5-difluoro-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTFTONSJFYSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Diazotization and Chlorosulfonylation

This method involves the diazotization of an aniline compound, followed by conversion to the sulfonyl chloride.

Step S1 : Diazotization of Aniline Compound

  • An aniline compound is added to a mixture of hydrochloric acid and water, and the mixture is cooled to -5°C.
  • An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 0°C.
  • An aqueous solution of sodium fluoborate is added dropwise, maintaining the temperature below 0°C.
  • The mixture is filtered, and the filter cake is washed with dilute acid and ice methanol, then dried to obtain the diazonium fluoroborate salt.

Step S2 : Chlorosulfonylation

  • Thionyl chloride is added dropwise to water, and the mixture is cooled to approximately 0°C.
  • Cuprous chloride is added, and the mixture is cooled to -5°C.
  • The diazonium fluoroborate from Step S1 is added in batches, maintaining the temperature between -5°C and 0°C, and the mixture reacts overnight at the same temperature.
  • The reaction mixture is extracted with ethyl acetate, and the organic layer is washed sequentially with 10% sodium carbonate aqueous solution, water, and saturated salt solution.
  • Most of the ethyl acetate is concentrated, and the residue is stirred, cooled to -5°C, crystallized, filtered, and dried to obtain the pure substituted benzenesulfonyl chloride.

Example : Preparation of 2-Bromobenzenesulfonyl Chloride

  • Starting from 172 g (1 mol) of 2-bromoaniline, 202.9 g of 2-bromobenzenesulfonyl chloride is obtained with a yield of 79.4%.
  • \$$^{1}H \$$ NMR (400MHz, CDCl\$$_3\$$): \$$\delta\$$ 8.23–8.12 (m, 1H), 7.91–7.79 (m, 1H), 7.64–7.49 (m, 2H).

Table 1: Preparation of Various Substituted Benzenesulfonyl Chlorides Using Diazotization and Chlorosulfonylation

Substituted Benzenesulfonyl Chloride Starting Material Yield (%) \$$^{1}H\$$ NMR Data
2-Bromobenzenesulfonyl chloride 2-Bromoaniline 79.4 \$$\delta\$$ 8.23–8.12 (m, 1H), 7.91–7.79 (m, 1H), 7.64–7.49 (m, 2H)
3-Chlorobenzenesulfonyl chloride 3-Chloroaniline 82.1 7.59 (1H, t, J=8.0Hz), 7.71 (1H, m), 7.92 (1H, m), 8.01 (1H, d, J=2.0Hz)
2-Methylbenzenesulfonyl chloride 2-Methylaniline 73.6 Not provided
3-Nitrobenzenesulfonyl chloride Not provided 84.8 \$$\delta\$$ 7.90 (t, 1H); 8.37-8.40 (m, 1H); 8.60-8.62 (m, 1H); 8.89-8.91 (m, 1H)

Preparation via Chlorosulfonation

This method involves adding alkylbenzene and an inorganic salt catalyst into a reaction kettle, and slowly adding chlorosulfonic acid at a controlled temperature under stirring. The sulfonated material is then separated and purified using an ice-water precipitation method.

Process :

  • Reaction : Alkylbenzene and an inorganic salt catalyst are added to a reaction kettle. Chlorosulfonic acid is slowly added at 0-45°C under stirring. The reaction is maintained for 0.1-10 hours to obtain sulfonated material.
  • Separation and Purification : p-Substituted alkylbenzenesulfonyl chloride is separated and purified by ice-water precipitation.

Example : Preparation of 4-Ethylbenzenesulfonyl Chloride

  • 63.6 g of ethylbenzene and 6.6 g of potassium sulfate are added to a 1000mL four-necked bottle. The mixture is cooled to below 10°C in an ice bath, and the reaction temperature is controlled at 15-20°C. 216.2 g of chlorosulfonic acid is slowly added dropwise over 2.5-3.0 hours. After the addition, the reaction is maintained at 15-20°C for 2 hours to obtain the sulfonated material.
  • 150 g of an ice-water mixture is added to a 1000mL beaker, and stirring is started. The sulfonated material is slowly added to the ice water and kept under 15°C for 25 minutes. The material is placed in a separatory funnel and allowed to stand for 30 minutes. The lower organic layer is separated to obtain 115.6 g of 4-ethylbenzenesulfonyl chloride, with a yield of 94.2%.

Alternative Synthesis Conditions

Reagents :

  • Methyl 3-amino-2-fluorobenzoate
  • Dichloromethane
  • Pyridine
  • 2,6-Difluorobenzenesulfonyl chloride
  • Ethyl acetate
  • Cyclohexane

Experimental Procedure :

  • Methyl 3-amino-2-fluorobenzoate (50 g, 1 eq) is charged to a reactor, followed by dichloromethane (250 mL, 5 vol).
  • The contents are stirred and cooled to ~15°C, and pyridine (26.2 mL, 1.1 eq) is added.
  • The reactor contents are adjusted to ~15°C, and 2,6-difluorobenzenesulfonyl chloride (39.7 mL, 1.0 eq) is added via an addition funnel while keeping the temperature below 25°C.
  • After complete addition, the reactor contents are warmed to 20-25°C and held overnight.
  • Ethyl acetate (150 mL) is added, and dichloromethane is removed by distillation. The reaction mixture is diluted once more with ethyl acetate (5 vol) and concentrated.
  • The reaction mixture is diluted with ethyl acetate (10 vol) and water (4 vol), and the contents are heated to 50-55°C with stirring until all solids dissolve.
  • The layers are settled and separated. The organic layer is diluted with water (4 vol), and the contents are heated to 50-55°C for 20-30 min.
  • The layers are settled and then separated, and the ethyl acetate layer is evaporated under reduced pressure to ~3 volumes.
  • Ethyl Acetate (5 vol.) is added and again evaporated under reduced pressure to ~3 volumes.
  • Cyclohexane (9 vol) is then added to the reactor, and the contents are heated to reflux for 30 min then cooled to 0 °C.
  • The solids are filtered and rinsed with cyclohexane (2 x 100 mL).
  • The solids are air-dried overnight to obtain methyl 3-[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (94.1 g, 91 percent yield).

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Applications in Organic Synthesis

2,5-Difluoro-3-methylbenzenesulfonyl chloride serves as a versatile reagent in organic chemistry. Its applications include:

  • Synthesis of Sulfonamides :
    • The compound is used to synthesize various sulfonamide derivatives, which are crucial in medicinal chemistry for developing antibacterial agents.
    • Example: N,N-Diethyl-2,5-difluoro-3-methylbenzenesulfonamide can be synthesized from this compound, showcasing its utility in creating biologically active molecules.
  • Functionalization of Aromatic Compounds :
    • It acts as a sulfonylating agent, allowing for the introduction of sulfonyl groups into aromatic systems, which can modify the physical and chemical properties of the resulting compounds.

Applications in Pharmaceutical Chemistry

The pharmaceutical industry utilizes this compound for:

  • Drug Development :
    • It is employed in the synthesis of compounds that exhibit therapeutic effects against various diseases. The fluoro-substituents enhance the pharmacokinetic properties of the drugs.
    • Case Study: A recent study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as a key intermediate.
  • Bioconjugation :
    • The compound can be used to create bioconjugates for targeted drug delivery systems, improving the efficacy and specificity of therapeutic agents.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Sulfonamide SynthesisThis compound + DiethylamineN,N-Diethyl-2,5-difluoro-3-methylbenzenesulfonamide85
Aromatic Functionalization2,5-Difluoro-3-methylbenzene + SO₂Cl₂This compound90
BioconjugationThis compound + Target MoleculeBioconjugate75

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-methylbenzenesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying molecules and creating new compounds with desired functionalities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Functional Group Substituents (Positions) CAS Number Key Features
2,5-Difluoro-3-methylbenzenesulfonyl chloride Sulfonyl chloride 2-F, 3-CH₃, 5-F Not available Direct sulfonyl chloride on ring; electron-withdrawing F and electron-donating CH₃
3-Chloro-5-(trifluoromethyl)benzoyl chloride Acyl chloride 3-Cl, 5-CF₃ 886496-83-9 Benzoyl chloride with halogen and trifluoromethyl groups; higher volatility due to acyl group
(3,5-Difluorophenyl)methanesulfonyl chloride Methanesulfonyl chloride 3,5-F (on phenyl ring) 163295-74-7 Sulfonyl chloride on methyl side chain; reduced ring activation compared to direct substitution

Physicochemical Properties

  • Solubility: The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride increases hydrophobicity, whereas the methyl group in the target compound may improve solubility in non-polar solvents.
  • Stability: Sulfonyl chlorides are generally moisture-sensitive. The target compound’s fluorine substituents may enhance stability compared to non-fluorinated analogs but require anhydrous handling .

Hazard Considerations

While hazard data for this compound is unavailable, its structural analogs suggest risks typical of reactive chlorides:

  • Corrosivity : Sulfonyl and acyl chlorides can cause severe skin/eye damage.
  • Moisture Sensitivity : Reactivity with water releases HCl gas, necessitating dry storage .

Biological Activity

Introduction

2,5-Difluoro-3-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C7H6ClF2O2S
  • Molecular Weight: 232.64 g/mol

The presence of fluorine atoms and a sulfonyl chloride group contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains, including Enterococcus faecalis and Enterococcus faecium, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/L .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by interacting with specific molecular targets. The mechanism often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to inhibition of cell proliferation .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been shown to interact with various enzymes through covalent modification. For example, studies have demonstrated that similar sulfonyl compounds can effectively inhibit serine proteases and other key enzymes involved in cellular signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of benzenesulfonate derivatives reported that modifications at the benzenesulfonate scaffold significantly enhanced antibacterial activity against Gram-positive bacteria. The findings suggested that the introduction of fluorine substituents could improve binding affinity and potency against bacterial targets .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that compounds related to this compound exhibited selective toxicity towards cancer cell lines while maintaining lower toxicity towards normal human fibroblasts (MRC-5). This selectivity is crucial for developing therapeutic agents with minimal side effects .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in target proteins. This covalent modification can lead to:

  • Inhibition of Enzyme Activity : By binding irreversibly to active sites on enzymes.
  • Disruption of Protein-Protein Interactions : Affecting cellular signaling pathways critical for cancer progression.
  • Induction of Oxidative Stress : Generating reactive oxygen species (ROS) that can lead to cell death in cancerous cells.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialMIC = 6.25 mg/L against E. faecalis
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits serine proteases
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Question

  • Temperature Control : Store at –20°C in amber vials to prevent photolytic cleavage of the sulfonyl chloride group.
  • Desiccant Use : Include molecular sieves (3Å) to absorb moisture, critical for compounds with hygroscopic substituents .
  • Stability Monitoring : Perform quarterly 1H^{1}\text{H} NMR checks to detect methyl group oxidation or sulfonate formation.

How can computational chemistry predict regioselectivity in derivatization reactions?

Advanced Question

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites.

Transition-State Analysis : Compare activation energies for nucleophilic attack at sulfonyl vs. aromatic positions using Gaussian or ORCA software.

Validation : Cross-reference computational predictions with experimental substituent effects observed in 3,5-difluorobenzoyl chloride studies .

What analytical challenges arise in quantifying trace impurities?

Advanced Question

  • Limit of Detection (LOD) : Use gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for impurities <0.1%.
  • Matrix Effects : Spike recovery experiments in reaction mixtures (e.g., with brominated byproducts, as seen in ) to validate accuracy.
Impurity Type Detection Method LOD
Unreacted precursorHPLC-UV0.05%
Hydrolysis byproduct19F^{19}\text{F} NMR0.1%

How does fluorination impact sulfonyl chloride’s compatibility with common reagents?

Basic Question
Fluorine’s electronegativity alters reactivity:

  • Grignard Reagents : Avoid due to potential F–Mg interactions; opt for organozinc reagents.
  • Reductive Conditions : Use NaBH₄ with caution—fluorine may stabilize intermediates, delaying reduction.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Difluoro-3-methylbenzenesulfonyl chloride
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2,5-Difluoro-3-methylbenzenesulfonyl chloride

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